Product packaging for (R)-(+)-1-Phenylpropylamine(Cat. No.:CAS No. 3082-64-2)

(R)-(+)-1-Phenylpropylamine

Cat. No.: B123547
CAS No.: 3082-64-2
M. Wt: 135.21 g/mol
InChI Key: AQFLVLHRZFLDDV-SECBINFHSA-N
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Description

Significance of Enantiopure Compounds in Advanced Materials and Specialized Chemical Synthesis

Enantiopure compounds, which consist of a single enantiomer, are of paramount importance in the development of advanced materials and for specialized chemical synthesis. numberanalytics.com In materials science, the chirality of a compound can dictate its macroscopic properties, leading to the creation of materials with unique optical, electronic, and recognition capabilities. numberanalytics.com For instance, chiral metal-organic frameworks (MOFs) are utilized for chiral separation and catalysis. numberanalytics.com The synthesis of enantiomerically pure compounds is crucial for producing these specialized materials. ub.edu

In specialized chemical synthesis, the demand for enantiopure products has driven the advancement of asymmetric synthesis, a field dedicated to the selective production of one enantiomer. ub.edu This is particularly vital in the pharmaceutical industry, where the therapeutic effect of a drug is often associated with a specific enantiomer, while the other may be inactive or even harmful. evitachem.comub.edu The use of enantiopure compounds as starting materials or catalysts is a key strategy in achieving high enantioselectivity in these syntheses.

Overview of (R)-(+)-1-Phenylpropylamine as a Key Chiral Building Block

This compound, also known by synonyms such as (R)-(+)-α-Ethylbenzylamine and (1R)-1-phenylpropan-1-amine, is a colorless to pale yellow liquid that serves as a vital chiral building block in numerous chemical processes. nbinno.comtianfuchem.com Its molecular formula is C9H13N, and its CAS number is 3082-64-2. nbinno.comthermofisher.com This compound's utility is underscored by its high enantiomeric purity, which is essential for its role in asymmetric synthesis. pmarketresearch.com

This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). nbinno.com It is particularly significant in the production of drugs targeting neurological and cardiovascular diseases. nbinno.com For example, it is used as a chiral resolving agent in the synthesis of Rivastigmine, a drug used to treat dementia associated with Alzheimer's and Parkinson's diseases. google.com The compound's ability to facilitate the separation of enantiomers makes it invaluable in producing optically pure pharmaceutical intermediates. google.com The pharmaceutical sector accounts for a significant portion of the global consumption of this chiral amine. pmarketresearch.com

In the agrochemical industry, the chirality of active ingredients can significantly influence their efficacy and environmental impact. This compound is utilized in the synthesis of specialized herbicides and insecticides. evitachem.com Its incorporation into agrochemical formulations, such as certain neonicotinoid derivatives, can enhance pesticide selectivity, leading to more targeted and effective crop protection solutions. pmarketresearch.com

The application of this compound extends to the field of advanced materials. Its enantiomeric purity and structural features make it a valuable component in the synthesis of specialty polymers and other advanced materials. nbinno.compmarketresearch.com Recent research has explored its use in the development of chiral hybrid perovskites, which exhibit interesting properties for applications in optoelectronics and photovoltaics. researchgate.netacs.orgnih.gov These materials demonstrate the potential for creating novel devices with enhanced functionalities based on chiral components. researchgate.netacs.org

In analytical chemistry, this compound is finding new applications. It has been used in studies involving the development of digital reference materials for the quality control of regulated chemicals and pharmaceuticals. acs.org The unique spectral properties of chiral molecules like this compound contribute to the robustness of these analytical methods. acs.org

Historical Context of Chiral Synthesis and Resolution Techniques Relevant to Arylalkylamines

The concept of chirality was first recognized in the 19th century by Louis Pasteur. numberanalytics.com Since then, the development of methods for synthesizing and separating chiral compounds has been a major focus of chemical research. numberanalytics.com For arylalkylamines, a class of compounds that includes this compound, various techniques have been established.

Historically, classical resolution methods such as crystallization and chromatography were the primary means of separating enantiomers. evitachem.com These techniques rely on the differential interaction of enantiomers with a chiral environment, such as a chiral resolving agent or a chiral stationary phase. numberanalytics.com

More modern approaches to obtaining enantiopure amines include asymmetric synthesis, which aims to create a specific enantiomer directly. This can be achieved through various strategies, including:

Catalytic Asymmetric Synthesis : Utilizes chiral catalysts to direct the formation of the desired enantiomer. evitachem.com

Chiral Pool Synthesis : Employs readily available enantiopure natural products as starting materials.

Enzymatic Resolution and Synthesis : Leverages the high stereoselectivity of enzymes to produce chiral amines. numberanalytics.comnih.gov

The evolution of these techniques has been driven by the increasing demand for enantiomerically pure compounds in various scientific and industrial fields. numberanalytics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N B123547 (R)-(+)-1-Phenylpropylamine CAS No. 3082-64-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-phenylpropan-1-amine
Source PubChem
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InChI

InChI=1S/C9H13N/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2,10H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFLVLHRZFLDDV-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415973
Record name (R)-(+)-1-Phenylpropylamine
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Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3082-64-2
Record name (+)-1-Phenylpropylamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(+)-alpha -Ethylbenzylamine
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Record name (R)-(+)-1-Phenylpropylamine
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Record name (1R)-1-Phenylpropan-1-amine
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Synthetic Methodologies for Enantiopure R + 1 Phenylpropylamine

Chemical Synthesis Routes

The preparation of enantiopure (R)-(+)-1-Phenylpropylamine can be broadly approached through two distinct strategies: direct asymmetric synthesis, which aims to create the desired enantiomer selectively from a prochiral precursor, and the resolution of a racemic mixture, where the two enantiomers are separated.

Asymmetric Synthesis Approaches

Asymmetric synthesis offers an atom-economical route to chiral molecules by directly converting a non-chiral starting material into a single enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolution. nih.gov

Asymmetric reductive amination is a powerful method for the synthesis of chiral amines from ketones. This transformation can be achieved using biocatalysts, which offer high enantioselectivity under mild reaction conditions. Fungal reductive aminases (RedAms), for example, have been explored for their ability to catalyze the reductive amination of a variety of ketones.

In the context of synthesizing this compound, the reductive amination of propiophenone (B1677668) has been investigated. One study utilized a reductive aminase from Neosartorya fischeri (NfRedAm) for this purpose. While the conversion rate was noted to be low under the tested conditions, the reaction exhibited high enantioselectivity, favoring the formation of the (R)-enantiomer. nih.gov

Table 1: Biocatalytic Reductive Amination of Propiophenone
SubstrateBiocatalystConversion (%)Enantiomeric Excess (ee, %)Configuration
PropiophenoneNfRedAm<16>93R

One of the most efficient and widely used methods for the synthesis of chiral amines is the asymmetric hydrogenation of prochiral imines, catalyzed by transition metal complexes. nih.gov This approach typically involves the use of iridium, rhodium, or ruthenium complexes paired with chiral ligands. The catalyst facilitates the addition of hydrogen across the C=N double bond of an imine precursor, with the chiral ligand directing the reaction to produce one enantiomer in excess.

For the synthesis of this compound, the precursor would be an imine derived from propiophenone. Iridium complexes featuring chiral phosphine (B1218219) ligands have demonstrated high efficiency and enantioselectivity in the hydrogenation of N-aryl ketimines. acs.orgacs.org

The success of transition metal-catalyzed asymmetric hydrogenation is critically dependent on the design of the chiral ligand. nih.gov A variety of chiral phosphine ligands have been developed and successfully applied in asymmetric hydrogenation. These ligands often possess a C2 symmetry or a P-chiral center, which creates a chiral environment around the metal center, enabling the differentiation between the two faces of the prochiral imine substrate.

Notable classes of ligands that have shown high efficacy in the asymmetric hydrogenation of imines include:

Phosphine-Oxazoline Ligands (PHOX): These ligands combine a phosphine and an oxazoline (B21484) moiety, creating a bidentate P,N-ligand. Iridium-PHOX catalysts have been successfully employed for the asymmetric hydrogenation of various imines. dicp.ac.cn

Ferrocenyl Diphosphine Ligands: Ligands such as Xyliphos, which feature a ferrocene (B1249389) backbone, have been used in industrial-scale asymmetric hydrogenations. nih.gov

Spiro Ligands (SIPHOX): These ligands possess a rigid and bulky spirobiindane scaffold, which can lead to high enantioselectivities in iridium-catalyzed imine hydrogenation. acs.org

P-Chiral Bisphospholane Ligands (TangPhos): These electron-rich and rigid ligands have demonstrated high efficiency in rhodium-catalyzed hydrogenations of various functionalized olefins and are indicative of the type of ligand architecture that can be effective. sigmaaldrich.comacs.org

Atropisomeric Biaryl Bisphosphine Ligands (TunePhos): This family of ligands allows for the tuning of the dihedral angle, which can influence the enantioselectivity of the catalytic reaction. sigmaaldrich.com

The continuous development of novel ligands is crucial for expanding the substrate scope and improving the efficiency of asymmetric imine hydrogenation.

The discovery of highly effective chiral catalysts can be a complex and empirical process. nih.gov Combinatorial chemistry offers a systematic approach to accelerate this discovery by rapidly preparing and screening large libraries of potential catalysts. iupac.org This strategy involves the creation of a diverse set of catalysts by varying components such as the metal precursor, the chiral ligands, and additives. nih.goviupac.org

The principle behind this approach is to generate a library of modular chiral catalysts, for example, by modifying a metal center with two different chiral ligands. The resulting self-assembled catalysts can exhibit synergistic effects, leading to higher activity and enantioselectivity compared to catalysts with identical ligands. nih.gov High-throughput screening methods can then be employed to quickly identify the most promising catalyst candidates from the library for a specific transformation, such as the asymmetric hydrogenation of a propiophenone-derived imine. iupac.org This methodology has proven to be a powerful tool for the discovery of novel and practical catalysts for a range of enantioselective reactions. iupac.org

Transition Metal-Catalyzed Asymmetric Hydrogenation

Resolution of Racemic 1-Phenylpropylamine

Classical resolution is a well-established method for separating enantiomers from a racemic mixture. wikipedia.org This technique relies on the reaction of the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. stereoelectronics.org Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. wikipedia.org

For the resolution of racemic 1-phenylpropylamine, a common and effective resolving agent is L-(+)-tartaric acid. The process involves the following general steps:

The racemic 1-phenylpropylamine is reacted with L-(+)-tartaric acid in a suitable solvent. This acid-base reaction forms two diastereomeric salts: (R)-1-phenylpropylammonium-(+)-tartrate and (S)-1-phenylpropylammonium-(+)-tartrate.

Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or concentration of the solvent.

The crystallized diastereomeric salt is separated by filtration.

The optically pure amine is then recovered from the diastereomeric salt by treatment with a base, which deprotonates the ammonium (B1175870) ion.

This method has been successfully applied to resolve structurally similar amines, such as 1-phenyl-2-propanamine, using (+)-tartaric acid. libretexts.orglibretexts.org The efficiency of the resolution depends on the solubility difference between the diastereomeric salts, which can be influenced by the choice of solvent and the crystallization conditions. ucl.ac.uk

Table 2: Common Chiral Resolving Agents for Amines
Resolving AgentType
L-(+)-Tartaric acidChiral Acid
(-)-Malic acidChiral Acid
(-)-Mandelic acidChiral Acid
(+)-Camphor-10-sulfonic acidChiral Acid

Table of Compounds

Table 3: List of Chemical Compounds
Compound Name
This compound
Propiophenone
L-(+)-Tartaric acid
(-)-Malic acid
(-)-Mandelic acid
(+)-Camphor-10-sulfonic acid
1-Phenyl-2-propanamine
Diastereomeric Salt Crystallization with Optically Active Acids

A well-established method for resolving racemic amines is through the formation of diastereomeric salts using a single enantiomer of a chiral acid. libretexts.org This technique exploits the principle that diastereomers possess different physical properties, including solubility, which allows for their separation by fractional crystallization. libretexts.org

The process for resolving racemic 1-phenylpropylamine involves reacting the mixture with an enantiomerically pure acid, such as (R,R)-(+)-tartaric acid, in a suitable solvent. This acid-base reaction forms a pair of diastereomeric salts: ((R)-1-phenylpropylammonium)-((R,R)-tartrate) and ((S)-1-phenylpropylammonium)-((R,R)-tartrate).

Due to their different three-dimensional structures, these salts exhibit different crystal lattice energies and, consequently, different solubilities in a given solvent system. libretexts.org By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), the less soluble diastereomeric salt will preferentially precipitate out of the solution. nih.gov The precipitated salt can then be isolated by filtration.

Once the less-soluble salt is isolated and purified, the enantiomerically enriched this compound is recovered by treatment with a base (e.g., sodium hydroxide). This step neutralizes the tartaric acid, liberating the free amine, which can then be extracted from the aqueous solution using an organic solvent. The success of this resolution is quantified by the enantiomeric excess (ee), which measures the purity of the desired enantiomer. nih.gov While highly effective, this method can be iterative, sometimes requiring multiple recrystallizations to achieve high levels of enantiopurity. libretexts.org

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is an enzymatic method that relies on the differential reaction rates of two enantiomers with an enzyme. Lipases are commonly employed for this purpose, typically catalyzing the enantioselective acylation of amines. In a standard kinetic resolution, one enantiomer reacts faster to form an amide, leaving the unreacted, slower-reacting enantiomer behind. This method is theoretically limited to a maximum yield of 50% for the desired product.

To overcome this limitation, a more advanced approach known as chemoenzymatic dynamic kinetic resolution (DKR) has been developed. organic-chemistry.org This process combines the enzymatic resolution step with an in-situ racemization of the starting material. For primary amines, DKR can be achieved using a combination of a lipase (B570770) for the resolution and a metal catalyst for the racemization. acs.org

In the DKR of racemic 1-phenylpropylamine, a lipase such as Candida antarctica lipase B (CALB) is used to selectively acylate the (S)-enantiomer with an acyl donor like isopropyl acetate. organic-chemistry.org Simultaneously, a ruthenium or palladium-based catalyst racemizes the unreacted (R)-1-phenylpropylamine back into the racemic mixture. acs.orgnih.gov This continuous racemization ensures that the substrate for the enzymatic acylation is constantly replenished, allowing the conversion to proceed beyond the 50% theoretical limit of conventional kinetic resolution, achieving high yields of the desired acylated enantiomer with high enantioselectivity. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Catalysts Used in Dynamic Kinetic Resolution of Primary Amines This table is representative of catalysts used for primary amines, applicable to 1-Phenylpropylamine.

Racemization CatalystEnzymeAcyl DonorTypical Yield (%)Typical ee (%)
Shvo's Ru-complexCandida antarctica Lipase B (CALB)Isopropyl acetate>95>99
Pd Nanoparticles on AlO(OH)CALA-MCFIsopropyl acetate>90>99
Pd-AmP-MCFBurkholderia cepacia LipaseMethoxyacetate ester>95>99

Biocatalytic Synthesis Routes

Biocatalytic methods offer a green and highly selective alternative for the production of enantiopure amines. These routes often operate under mild conditions and can achieve near-perfect enantioselectivity, avoiding the need for resolving racemic mixtures.

ω-Transaminase-Mediated Asymmetric Synthesis

ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. nih.govnih.gov This capability makes them powerful tools for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov

To produce this compound, an (R)-selective ω-transaminase is used to catalyze the amination of the corresponding prochiral ketone, 1-phenyl-1-propanone (propiophenone). A suitable amino donor, such as isopropylamine (B41738) or D-alanine, provides the amino group. The reaction is driven towards the product side by using a large excess of the amino donor. The co-product formed from isopropylamine is acetone, which is volatile and can be easily removed. The high stereoselectivity of the (R)-selective enzyme ensures the formation of the (R)-amine with very high enantiomeric excess (>99% ee). researchgate.net

Enzyme Engineering for Expanded Substrate Scope and Enhanced Activity

While naturally occurring ω-transaminases are valuable, their utility can be limited by factors such as low activity towards non-natural or sterically demanding substrates, poor stability, and product inhibition. nih.gov To overcome these limitations, protein engineering techniques are employed to tailor the enzymes for specific industrial applications.

Directed evolution mimics the process of natural selection in a laboratory setting to evolve enzymes with desired properties. This strategy involves generating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) and/or recombination, followed by screening for improved performance. consensus.app

A landmark example of this approach is the development of an (R)-selective ω-transaminase for the commercial synthesis of sitagliptin, an anti-diabetic drug. nih.gov The wild-type enzyme from Arthrobacter sp. (ATA-117) showed negligible activity on the bulky prositagliptin ketone. Through multiple rounds of directed evolution, a variant with 27 mutations was created that exhibited a >25,000-fold increase in activity and could function under harsh process conditions (high substrate concentration, presence of organic solvents). nih.govbohrium.com This powerful strategy allows for the development of highly active and robust transaminases for challenging substrates like propiophenone without requiring detailed knowledge of the enzyme's structure or mechanism. consensus.app

Rational design utilizes knowledge of an enzyme's three-dimensional structure and catalytic mechanism to make specific, targeted mutations to improve its function. qub.ac.uk The active site of a typical ω-transaminase is composed of a large and a small binding pocket, which accommodate the substituents of the ketone substrate. For a substrate like propiophenone, the phenyl group binds in the large pocket, while the ethyl group must fit into the small pocket. The small pocket of many wild-type enzymes cannot efficiently accommodate substituents larger than a methyl group, limiting their activity. nih.govnih.gov

Rational design focuses on mutating amino acid residues lining these pockets to reduce steric hindrance and optimize substrate binding. researchgate.net Computational modeling and docking studies are used to identify key residues for modification. nih.gov For instance, mutating bulky aromatic residues like tryptophan or tyrosine in the active site to smaller residues (e.g., alanine (B10760859) or glycine) can enlarge the binding pockets, thereby enhancing catalytic efficiency for bulky substrates. qub.ac.ukresearchgate.net

Table 2: Examples of Rational Design Mutations in ω-Transaminases for Bulky Ketones This table presents mutations in homologous enzymes that demonstrate the principles applicable to enhancing activity towards propiophenone.

Enzyme SourceTarget SubstrateKey Mutation(s)Effect
Vibrio fluvialis2-acetylbiphenylW57G/R415AIntroduced detectable activity
Vibrio fluvialis2-acetylbiphenylW57F/R88H/V153S/K163F/I259M/R415A/V422A>1716-fold rate improvement
Pseudomonas jessenii1-phenylbutylamineW58M + F86L + R417LSignificantly improved performance
Nocardioides sp.1-phenoxyacetoneH62A2.0-fold activity increase

These engineering strategies have successfully expanded the applicability of ω-transaminases, enabling the efficient and sustainable synthesis of a wide range of enantiopure amines, including this compound.

Immobilization Techniques for Biocatalyst Reuse and Stability

The economic viability and sustainability of biocatalytic processes heavily rely on the ability to reuse the enzyme catalyst. Immobilization is a key strategy that not only facilitates catalyst recovery and reuse but can also enhance enzyme stability, activity, and selectivity. nih.govresearchgate.net Various techniques, including adsorption, entrapment, covalent conjugation, and cross-linking, are employed to affix enzymes to solid supports. researchgate.net

For the synthesis of chiral amines like this compound, transaminases are frequently the biocatalysts of choice. The immobilization of these enzymes on solid carriers offers significant advantages for industrial applications. researchgate.net Covalent attachment to supports such as agarose (B213101) or methacrylic resins is a common and effective method. frontiersin.org This technique forms stable, covalent bonds between the enzyme and the support, minimizing leaching of the biocatalyst into the reaction medium. frontiersin.org

Research into phenylalanine ammonia (B1221849) lyases (PALs), another class of enzymes used in amine synthesis, has demonstrated successful covalent immobilization onto commercially available supports. This resulted in a heterogeneous catalyst with good recovered activity (around 50%) and excellent stability, which is crucial for scalable production. frontiersin.org For instance, studies on lipase immobilization have shown that attachment to modified silica (B1680970) nanoparticles can significantly improve reusability. One such biocatalyst retained over 80% of its relative activity after 10 reaction cycles, whereas the free enzyme could not be reused at all. semanticscholar.org These findings on related enzymes underscore the potential and established methodologies applicable to the transaminases used for this compound synthesis.

Table 1: Comparison of Immobilization Techniques and Outcomes

Immobilization TechniqueSupport MaterialKey AdvantagesReported Outcomes for Related Biocatalysts
Covalent AttachmentAgarose / Methacrylic ResinsMinimizes enzyme leaching, enhances stability. frontiersin.orgGood recovered activity (~50%) and excellent stability for continuous flow synthesis. frontiersin.org
Covalent AttachmentModified Silica NanoparticlesImproved thermal stability and high reusability. semanticscholar.org>80% relative activity retained after 10 cycles. semanticscholar.org
Cross-Linked Enzyme Aggregates (CLEAs)Carrier-freeHigh volumetric activity, increased thermal and operational stability. frontiersin.orgGood recovered activities (up to 45%) compared to free enzyme. frontiersin.org
Process Optimization for Scalable Production

Transitioning a biocatalytic synthesis from the laboratory to an industrial scale requires rigorous process optimization to ensure efficiency, consistency, and cost-effectiveness. aragen.com Key parameters that influence the reaction outcome include temperature, pH, substrate and catalyst loading, and reaction time. Optimization of these variables is crucial for maximizing product yield and enantiomeric excess (ee). researchgate.net

In the transaminase-mediated synthesis of chiral amines, pH has a profound effect on enzyme performance, specific activity, and chiral selectivity. researchgate.net It influences the electrostatic interactions between the enzyme and substrate, as well as their respective solubilities. researchgate.net For example, in the synthesis of a related chiral amine, (1R)-(3-methylphenyl)ethan-1-amine, the optimal pH was found to be 8.0, which resulted in a maximum conversion of 98.23% with an enantiomeric excess of ≥98.5%. researchgate.net

Temperature is another critical parameter. While higher temperatures can increase reaction rates, they can also lead to thermal inactivation of the enzyme. researchgate.net Optimization studies for an amine transaminase (ATA-025) identified an optimal temperature range, with a significant reduction in conversion observed above 50°C and below 40°C. researchgate.net By systematically optimizing factors such as enzyme loading, substrate concentration, temperature, and pH, a final optimized reaction achieved 99.22% conversion and a product yield of 77.03%. researchgate.net The use of advanced methodologies like Design of Experiments (DoE) and modeling tools can accelerate this optimization process, allowing for the efficient identification of optimal conditions for large-scale production. aragen.comxtalpi.com

Table 2: Optimized Parameters for a Representative Transaminase Reaction

ParameterOptimized Value/RangeImpact on Process
pH8.0 - 8.2Maximizes enzyme activity, conversion (98.23%), and chiral selectivity (≥98.5%). researchgate.net
Temperature40°C - 50°CBalances reaction rate against thermal inactivation of the enzyme. researchgate.net
Enzyme Loading5% - 10% (w/w)Affects reaction rate and overall process cost. researchgate.net
Substrate Loading35 - 50 g/LHigher concentrations improve space-time yield but can lead to substrate inhibition. researchgate.net

Amine Oxidase-Catalyzed Deracemization

Deracemization is an elegant strategy for converting a racemic mixture into a single, enantiomerically pure product, with a theoretical maximum yield of 100%. nih.gov This approach is particularly valuable as it avoids the 50% yield limitation inherent in classical kinetic resolutions. One effective method for the deracemization of chiral amines involves the use of a monoamine oxidase (MAO) in combination with a non-stereoselective reducing agent. nih.gov

The process operates through a cyclic pathway. The MAO selectively oxidizes one enantiomer of the racemic amine (e.g., the S-enantiomer) to the corresponding imine. This imine is then reduced back to the racemic amine by an achiral reducing agent, such as ammonia-borane or morpholine-borane. nih.gov Over time, this continuous cycle of selective oxidation and non-selective reduction leads to the accumulation of the non-oxidized enantiomer (the R-enantiomer), ultimately converting the entire racemic starting material into the desired enantiopure product. nih.gov

While established MAOs were not suitable for all substrates, protein engineering and the discovery of new enzyme variants have expanded the scope of this technique. nih.gov For example, a variant of the MAO from Aspergillus niger (MAO-N variant D11) has shown high (R)-selectivity in the oxidation of certain amines. nih.gov The combination of this biocatalytic oxidation with a chemical reducing agent afforded the corresponding (S)-enantiomer with 98% ee from the racemate. nih.gov By selecting an MAO with the opposite enantiopreference (i.e., one that selectively oxidizes the S-enantiomer), this same process can be applied to produce (R)-amines like this compound. The development of evolved amine oxidases has successfully been applied to the deracemization of α-methylbenzylamine, achieving the final product in 77% yield and 93% ee, demonstrating the power of this approach. manchester.ac.uk

Table 3: Components of Amine Oxidase-Catalyzed Deracemization System

ComponentFunctionExample
Racemic AmineStarting material(R/S)-1-Phenylpropylamine
Amine Oxidase (MAO)Selectively oxidizes the undesired (S)-enantiomer to an imine.Engineered MAO from Aspergillus niger. nih.gov
Achiral Reducing AgentNon-selectively reduces the imine intermediate back to the racemic amine.Ammonia-borane complex. nih.gov

Applications of R + 1 Phenylpropylamine in Asymmetric Transformations

Asymmetric Synthesis of Pharmaceutical Intermediates

The synthesis of enantiomerically pure compounds is a cornerstone of the pharmaceutical industry, as the biological activity of a drug is often dependent on its specific stereochemistry. nih.gov (R)-(+)-1-Phenylpropylamine serves as a key starting material or intermediate, providing the necessary chiral scaffold for the synthesis of a range of active pharmaceutical ingredients (APIs).

This compound and its derivatives are crucial chiral synthons for the preparation of certain Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), a class of drugs widely used in the treatment of depression and other mood disorders. The therapeutic efficacy of many SSRIs is dependent on a specific enantiomer. For instance, enantiomerically pure 3-hydroxy-3-arylpropylamines are key precursors for the synthesis of potent serotonin or noradrenaline reuptake inhibitors such as fluoxetine, atomoxetine, and duloxetine.

The synthesis of these intermediates often relies on establishing a chiral center at the carbon atom bearing the hydroxyl and aryl groups. Chiral amines like this compound serve as foundational building blocks that introduce this required chirality early in the synthetic sequence, ensuring the final API is obtained in the desired enantiomerically pure form. The amine's inherent stereochemistry guides the formation of subsequent stereocenters, making it an essential component in the asymmetric synthesis of these complex drug molecules.

The utility of this compound extends beyond SSRIs to the synthesis of other classes of enantiomerically pure drugs. Its role as a chiral auxiliary or building block is demonstrated in the creation of various complex molecules where stereochemistry is key to biological function. researchgate.net

For example, chiral amines that are structurally similar to this compound, such as (R)-1-phenylethylamine, have been successfully used as chiral auxiliaries in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. nih.gov This class of compounds is of significant interest as it forms the core structure of many indole (B1671886) alkaloids with diverse pharmacological activities. In these syntheses, the chiral amine is temporarily incorporated into the molecule to direct the stereochemical outcome of a key reaction, after which it can be cleaved and recovered. nih.govnih.gov

Furthermore, chiral amine moieties are integral to the synthesis of ligands designed to interact with specific biological targets. Asymmetric synthesis has been employed to create chiral piperazinylpropylisoxazoline analogues that act as ligands for dopamine (B1211576) receptors, which are targets for drugs treating neurological and psychiatric disorders. mdpi.com The synthesis of these molecules involves a multi-step sequence where the chirality, introduced via precursors related to chiral phenylalkylamines, is essential for achieving selective binding to receptor subtypes. mdpi.com

Chiral amines are pivotal in the synthesis of modern anti-diabetic drugs, particularly those belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class, such as Alogliptin and Linagliptin. An efficient synthetic approach to the key chiral intermediate for these drugs has been developed, underscoring the importance of enantiomerically pure amine derivatives. The synthesis of these non-natural amino acid derivatives can be achieved with excellent enantioselectivities, providing a reliable route to the core components of these widely used medications.

Chiral Ligand and Auxiliary Design

Beyond its direct incorporation as a building block, this compound and related chiral amines are fundamental to the design of chiral ligands and auxiliaries that facilitate asymmetric transformations. nih.govnih.gov These molecules are used in smaller, often catalytic, amounts to transfer chiral information to a prochiral substrate, making them powerful tools in organic synthesis.

Chiral ligands derived from amines are frequently complexed with transition metals like ruthenium, rhodium, or iridium to create catalysts for asymmetric hydrogenation and other transformations. nih.gov The amine moiety provides a coordination site for the metal, and its inherent chirality creates a specific three-dimensional environment around the metal's active site. This chiral pocket forces the substrate to bind in a preferred orientation, leading to the formation of one enantiomer of the product over the other.

Ruthenium(II) complexes featuring both an N-heterocyclic carbene (NHC) and a chiral diamine ligand are a versatile and powerful class of precatalysts for the asymmetric hydrogenation of various substrates, including ketones and olefins. In these complexes, the NHC ligand typically forms a strong, stabilizing bond with the ruthenium center, while the chiral diamine ligand is responsible for inducing enantioselectivity.

The general structure involves a ruthenium core coordinated to the NHC, the chiral diamine, and other ligands. The transfer of chirality occurs during the hydrogenation step, where the substrate interacts with the chiral environment of the catalyst. The effectiveness of these catalysts is highly dependent on the structure of the chiral diamine. While many successful catalysts of this type employ well-established diamines such as 1,2-diphenylethylenediamine (DPEN), the fundamental principle relies on the use of enantiomerically pure precursors. Chiral amines like this compound are foundational molecules for the synthesis of the diverse chiral diamine ligands used in this field. rsc.org

The performance of such catalysts is typically evaluated by the conversion of the substrate and the enantiomeric excess (ee) of the product. Research on related ruthenium catalyst systems demonstrates their high efficiency. For example, ruthenium catalysts with chiral ligands derived from cinchona alkaloids have been used for the asymmetric hydrogenation of various ketones, achieving excellent yields and enantioselectivities. The results from these studies highlight the critical role of the chiral ligand in determining the reaction's outcome.

Table 1: Representative Performance of a Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones Using a Chiral Ligand System This table illustrates the typical performance of a chiral ruthenium catalyst system, demonstrating the high yields and enantioselectivities achievable. Data is representative of findings for Ru-catalyzed hydrogenations. rsc.org

Substrate (Ketone)Product (Alcohol)Yield (%)Enantiomeric Excess (ee %)
Acetophenone1-Phenylethanol>99%98.8%
2-Acetylfuran1-(Furan-2-yl)ethan-1-ol>99%99.1%
2-Acetylthiophene1-(Thiophen-2-yl)ethan-1-ol>99%99.3%
1-(naphthalen-2-yl)ethan-1-one1-(Naphthalen-2-yl)ethan-1-ol>99%99.2%

Incorporation into Chiral Catalysts

Biphenyl (B1667301) Azepines in Enantioselective Epoxidation

This compound and its enantiomer serve as crucial chiral building blocks in the synthesis of advanced organocatalysts, such as doubly bridged biphenyl azepines. These complex structures are employed as catalysts in the enantioselective epoxidation of unfunctionalized olefins, a key transformation in organic synthesis for producing chiral epoxides.

Research has demonstrated that enantiopure doubly bridged biphenyl azepines prepared from (S)-1-phenylpropylamine (the enantiomer of the subject compound) can act as catalysts for these reactions. nih.govrsc.org The chiral amine is integrated into the catalyst's structure, creating a specific three-dimensional environment that directs the approach of the oxidizing agent to one face of the olefin, resulting in the preferential formation of one enantiomer of the epoxide. The effectiveness of this stereoinduction is often measured by the enantiomeric excess (ee) of the product.

Interestingly, studies have revealed that the specific derivative synthesized from (S)-1-phenylpropylamine, in its initial form as a tertiary diamine, exhibits no catalytic activity on its own in the presence of olefins and the common oxidant Oxone®. nih.gov This inactivity is attributed to an unwanted Cope elimination side reaction that degrades the catalyst. nih.govrsc.org However, this catalytic reactivity can be restored by treating the compound with N-Bromosuccinimide (NBS) before the addition of the substrate and other reagents, allowing the formation of the active iminium catalyst. nih.gov This highlights the nuanced role of the catalyst's structure and reaction conditions. When the active catalyst is formed, it can achieve high levels of enantioselectivity, particularly with sterically demanding biphenyl structures that enhance the stereochemical outcome. nih.gov

Olefin SubstrateCatalyst SystemEnantiomeric Excess (ee %)
(E)-StilbeneBiphenyl Azepine derived from (S)-1-phenylpropylamineUp to 85%
1,2-DihydronaphthaleneBiphenyl Azepine derived from (S)-1-phenylpropylamineModerate to high
IndeneBiphenyl Azepine derived from (S)-1-phenylpropylamineModerate to high

This table presents illustrative data on the enantioselective epoxidation using biphenyl azepine catalysts derived from the enantiomer of this compound, demonstrating the principle of stereoinduction. nih.gov

Role in Chiral Auxiliaries for Stereoselective Reactions

This compound is a valuable chiral auxiliary, a type of chemical compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation is complete, the auxiliary can be removed, having fulfilled its role of directing the formation of a specific stereoisomer. This strategy is a cornerstone of asymmetric synthesis.

The primary function of a chiral auxiliary is to convert a prochiral substrate into a mixture of diastereomers. Unlike enantiomers, diastereomers possess different physical and chemical properties, which allows them to be separated using standard laboratory techniques like crystallization or chromatography. By attaching this compound to a molecule, a new chiral center is introduced, influencing the steric environment around the reactive site. This steric hindrance guides the approach of reagents, leading to a highly selective reaction.

While a broad range of reactions can be directed by chiral auxiliaries, a prominent application for chiral amines like this compound is in the resolution of racemic mixtures, particularly carboxylic acids. wikipedia.org This process, known as diastereomeric salt formation, is a classic and effective method for separating enantiomers.

Process of Diastereomeric Salt Resolution:

Reaction: The basic amine group of this compound reacts with a racemic mixture of a carboxylic acid (containing both R and S enantiomers).

Formation of Diastereomeric Salts: This reaction forms two diastereomeric salts: [(R)-amine]-[(R)-acid] and [(R)-amine]-[(S)-acid].

Separation: Due to their different physical properties, one of the diastereomeric salts is typically less soluble in a given solvent and will crystallize out of the solution. This allows for its separation by filtration.

Liberation: The separated salt is then treated with an acid or base to break the ionic bond, liberating the pure enantiomer of the carboxylic acid and recovering the chiral auxiliary for reuse.

This method is widely employed in both laboratory and industrial settings to produce enantiomerically pure compounds, which is particularly critical in the pharmaceutical industry where often only one enantiomer of a drug is therapeutically active. wikipedia.org

Advanced Materials Science

Precursor for Liquid Crystal Alignment Layers in Display Technologies

The precise control of liquid crystal (LC) alignment on a substrate is fundamental to the operation of modern display technologies. This alignment is typically governed by a thin polymer film known as an alignment layer. The incorporation of chiral molecules into these polymer layers is a key strategy for inducing specific, ordered LC orientations, such as helical or twisted-nematic phases.

This compound, with its defined stereocenter and a reactive primary amine group, is a suitable candidate as a precursor for synthesizing such chiral polymers. The amine functionality allows it to be readily incorporated into polymer backbones or as a pendant side chain through various polymerization reactions. For example, it can be reacted with acyl chlorides to form polyamides or with acrylates to form polyacrylates, resulting in a polymer decorated with chiral phenylpropyl side groups.

When a liquid crystal material is applied to a surface coated with such a chiral polymer, the interactions between the LC molecules and the chiral side chains of the polymer force the LC molecules into a specific, uniform orientation. mdpi.com The chirality of the polymer side chains can be transferred to the bulk LC material, inducing a macroscopic helical superstructure. nih.gov This principle is essential for creating the twisted structures required for many types of LC displays (LCDs) and other chiroptical devices. While specific industrial use of polymers derived from this compound is not widely documented in public literature, its molecular structure fits the established requirements for a chiral precursor in this field. The ability to create ordered molecular arrangements makes such chiral materials valuable for advanced applications in photonics and optical sensing. researchgate.netmit.edu

Modification of Polymeric Materials for Enhanced Mechanical Properties

The modification of commodity polymers with functional molecules is a widely used strategy to enhance their physical and mechanical properties. This compound can be utilized as a modifying agent for various polymeric materials, with the potential to improve characteristics such as tensile strength, thermal stability, and stiffness.

The incorporation of this chiral amine can be achieved through several methods. It can be grafted onto existing polymer chains or used as a comonomer during polymerization. For instance, its primary amine group can react with polymers containing carboxylic acid, ester, or epoxide groups. Alternatively, it can be integrated into the main chain of polymers like polyamides or polyimides.

The structural features of this compound are expected to impart specific property enhancements:

Increased Rigidity: The presence of the rigid phenyl group in the polymer structure can restrict chain mobility. This increased stiffness at the molecular level often translates to a higher elastic modulus and tensile strength in the bulk material. mdpi.com

Improved Intermolecular Interactions: The amine group is capable of forming hydrogen bonds. When incorporated into a polymer matrix, these groups can create strong intermolecular connections between polymer chains, leading to improved cohesion and toughness.

Thermal Stability: The aromatic ring contributes to the thermal stability of the polymer, potentially increasing its degradation temperature.

While extensive studies specifically detailing the mechanical property enhancements from this compound are not broadly available, the principles of polymer modification suggest its potential utility. Research on similar systems, such as incorporating aromatic structures or functional groups capable of hydrogen bonding, consistently shows improvements in the mechanical performance of the final material. nih.govmdpi.com

Synthesis of Chiral Hybrid Perovskites for Optoelectronic Applications

Chiral hybrid organic-inorganic perovskites (HOIPs) are an emerging class of materials that combine the excellent optoelectronic properties of inorganic perovskites with the structural versatility and chirality of organic molecules. researchgate.net The introduction of a chiral organic cation, such as the protonated form of this compound, into the perovskite crystal lattice breaks the inversion symmetry of the structure, leading to unique chiroptical, ferroelectric, and spintronic properties. nih.gov

Researchers have successfully used (R)- and (S)-1-phenylpropylamine to construct a zero-dimensional (0D) chiral hybrid perovskite. nih.gov In this structure, the chiral organic cations template the formation of the inorganic framework, resulting in a polar crystal structure that exhibits spontaneous electrical polarization. This intrinsic polarization generates a strong internal electric field within the material.

This built-in field is highly beneficial for optoelectronic applications as it facilitates the efficient separation of photogenerated charge carriers (electrons and holes), a phenomenon known as the bulk photovoltaic effect (BPVE). nih.gov This effect allows for the creation of self-powered photodetectors that can operate without an external voltage bias. Devices fabricated from these chiral perovskites have demonstrated high sensitivity and very low detection limits for radiation, showcasing their potential in advanced sensing and imaging technologies. nih.gov The chirality also endows these materials with the ability to interact differently with left- and right-circularly polarized light, opening up applications in circularly polarized light detection and emission. the-innovation.orgthe-innovation.org

PropertyValue / ObservationApplication Relevance
Crystal StructureZero-dimensional (0D) polarEnables ferroelectricity and breaks inversion symmetry
Spontaneous Polarization23.83 μC cm⁻²Creates a strong internal electric field
Bulk Photovoltaic EffectPhotovoltage of 0.63 VAllows for self-powered (zero-bias) operation of devices
Radiation Detection Limit270 nGy s⁻¹High sensitivity for advanced sensing applications

This table summarizes the key properties of a chiral hybrid perovskite synthesized using 1-phenylpropylamine as the chiral organic cation. nih.gov

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a valuable tool, primarily as a chiral resolving agent for the separation of enantiomers. wikipedia.org The separation of racemic mixtures into their individual enantiomers is crucial in many fields, especially for the analysis and production of pharmaceuticals, where the biological activity of two enantiomers can differ significantly.

The most common method involves the principle of diastereomeric salt formation. When this compound is reacted with a racemic acid (a 1:1 mixture of its R- and S-enantiomers), it forms two diastereomeric salts. These salts, unlike the original enantiomers, have different physical properties, most notably different solubilities in a specific solvent. wikipedia.org This difference allows for their separation through fractional crystallization. One diastereomer will preferentially crystallize from the solution, while the other remains dissolved. The crystallized salt can then be isolated, and the chiral amine can be removed by a simple acid-base extraction, yielding the enantiomerically pure acid. onyxipca.com

Furthermore, chiral amines like this compound can be used as chiral derivatizing agents for chromatographic analysis. In this technique, the amine is reacted with a racemic analyte to form diastereomers that can be separated and quantified using standard, non-chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) systems. nih.govrsc.org For example, a stereospecific HPLC assay for the enantiomers of a related compound, phenylpropanolamine, was developed by reacting it with a chiral derivatizing agent to form diastereomeric derivatives that were easily separated on a standard reversed-phase column. nih.gov This approach avoids the need for expensive chiral chromatography columns and is a robust method for determining the enantiomeric excess (ee) of a sample.

Development of Chiral Stationary Phases for HPLC

The separation of enantiomers is a critical task in analytical chemistry, and High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary method for achieving this. CSPs function by creating a chiral environment where enantiomeric molecules can form transient, diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation.

The development of CSPs often involves immobilizing a chiral molecule, known as the chiral selector, onto a solid support, typically silica (B1680970) gel. While a wide variety of chiral selectors are used, including polysaccharides, proteins, and macrocyclic antibiotics, smaller chiral molecules are also employed to create what are often referred to as "Pirkle-type" or brush-type CSPs. These phases rely on specific interactions such as π-π stacking, hydrogen bonding, and dipole-dipole interactions for chiral recognition.

A literature search for the specific use of this compound as a chiral selector in the synthesis of a commercial or laboratory-developed CSP for HPLC did not yield direct examples. However, structurally similar chiral amines are foundational to this field. For instance, derivatives of phenylglycine and other 1-phenylethylamine (B125046) analogues are commonly used. hplc.eu In theory, this compound could be covalently bonded to a silica support and further derivatized to create a novel CSP. The effectiveness of such a phase would depend on its ability to engage in the necessary multiple points of interaction to differentiate between enantiomers of an analyte. The development of new CSPs remains an active area of research aimed at expanding the range of separable compounds and improving separation efficiency. nih.govresearchgate.net

Derivatization for Enhanced Spectroscopic Detection

Derivatization is a chemical modification process used to convert an analyte into a new compound with properties that are more suitable for a given analytical method. For molecules like this compound, which lack strong chromophores or have high polarity, derivatization can significantly enhance detectability in spectroscopic and chromatographic techniques. This can be achieved by introducing moieties that are strong absorbers of UV-Visible or infrared radiation, are fluorescent, or improve chromatographic behavior. tandfonline.comtaylorfrancis.com

Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) is a powerful hyphenated technique that combines the separation capabilities of GC with the structural identification power of FTIR. nih.gov It provides a "molecular fingerprint" of an analyte as it elutes from the GC column, which is particularly useful for distinguishing between isomers that may have identical mass spectra. cuny.edu

However, a significant limitation of GC-FTIR is its sensitivity, which can be lower than that of GC-Mass Spectrometry (GC-MS). For compounds that are weak infrared absorbers, several micrograms of the substance may be needed to obtain a reliable spectrum. dtic.mil Derivatization can overcome this limitation. By reacting the analyte with a reagent that introduces strongly absorbing functional groups, the sensitivity of the detection can be dramatically increased. dtic.mil

A study on Phenylpropanolamine (PPA), a structurally similar sympathomimetic amine, demonstrates this principle effectively. PPA possesses hydroxyl and primary amine groups that can be targeted for derivatization. When derivatized with polyfluorinated acid anhydrides, which introduce both carbonyl (C=O) and carbon-fluorine (C-F) bonds—both strong infrared absorbers—the molecule's response in the FTIR detector is greatly enhanced. The study found that derivatization with heptafluorobutyric acid anhydride (B1165640) (HFAA) produced the greatest increase in sensitivity. Prior to derivatization, 1.8 micrograms of PPA were required for identification, whereas only 0.032 micrograms were needed after derivatization with HFAA, representing a more than 56-fold improvement. dtic.mil

While this specific study was conducted on Phenylpropanolamine, the principles are directly applicable to the GC-FTIR analysis of this compound, which also contains a primary amine group amenable to acylation by these reagents.

Table 1: Enhancement of GC-FTIR Sensitivity for Phenylpropanolamine with Various Derivatizing Reagents dtic.mil
Derivatizing ReagentAbbreviationMinimum Amount Required for Identification (µg)Sensitivity Increase Factor (Approx.)
None (Underivatized)-1.81x
Acetic Anhydride-0.325.6x
Trifluoroacetic AnhydrideTFAA0.08820.5x
Pentafluoropropionic AnhydridePFPA0.04045x
Heptafluorobutyric AnhydrideHFAA0.03256.3x

For the analysis of enantiomers, indirect methods involving derivatization are a common strategy. This approach involves reacting the racemic analyte with an enantiomerically pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, achiral chromatographic techniques, such as reversed-phase HPLC. wikipedia.org

A stereospecific HPLC assay developed for the enantiomers of Phenylpropanolamine (PPA) in human plasma illustrates this method. In this procedure, PPA was extracted and then reacted with the chiral derivatizing agent 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). nih.gov This reaction forms stable, diastereomeric thiourea (B124793) derivatives. These derivatives were then readily separated on a standard reversed-phase HPLC column and quantified using UV detection at 254 nm. nih.gov The method was validated and shown to be linear, precise, and accurate for the determination of each enantiomer. nih.gov Other chiral derivatizing agents, such as those based on proline or other amino acids, can be used to introduce fluorescent tags, further enhancing detection sensitivity for trace analysis. nih.govelsevierpure.comresearchgate.net

Table 2: Validation Parameters for the Stereospecific HPLC Assay of Phenylpropanolamine Enantiomers via Derivatization nih.gov
ParameterValue
Derivatizing Agent2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)
Chromatography ModeReversed-Phase HPLC
Detection Wavelength254 nm (UV)
Linearity Range10 - 250 µg/L
Precision (Intra- and Interday)2.2 - 7.0%
Accuracy99.2 - 107.3%

Spectrophotometric determination of primary amines like this compound that lack a significant chromophore can also be achieved through derivatization. This typically involves a reaction that produces a colored product, allowing for quantification in the visible region of the electromagnetic spectrum where interference from sample matrix components is often lower. While specific methods for this compound were not detailed in the surveyed literature, the general approach involves reagents like para-dimethylaminobenzaldehyde or others that react with primary amines to form intensely colored Schiff bases or other derivatives suitable for colorimetric analysis. uran.ua

Mechanistic and Theoretical Studies

Reaction Mechanisms in Asymmetric Transformations

Chiral primary amines, such as (R)-(+)-1-Phenylpropylamine, are known to participate in a variety of asymmetric transformations, often acting as organocatalysts or as chiral ligands for metal catalysts. The mechanisms of these reactions are crucial for understanding the origin of stereoselectivity.

Detailed Mechanistic Investigations of Catalytic Cycles

The catalytic cycle of a reaction mediated by a derivative of this compound would typically involve the formation of a transient chiral intermediate that dictates the stereochemical outcome. For instance, in organocatalysis, the primary amine can react with a carbonyl compound (an aldehyde or a ketone) to form a chiral enamine or iminium ion. This intermediate then reacts with an electrophile, and the stereoselectivity is controlled by the steric and electronic properties of the chiral amine backbone.

A generalized catalytic cycle for a primary amine-catalyzed reaction, such as an aldol (B89426) or Michael addition, can be proposed:

Enamine/Iminium Formation: The chiral primary amine reacts with a carbonyl substrate to form a nucleophilic enamine or an electrophilic iminium ion.

Stereoselective Attack: The enamine attacks an electrophile, or a nucleophile attacks the iminium ion. The stereochemistry of this step is directed by the chiral scaffold of the amine.

Hydrolysis and Catalyst Regeneration: The resulting intermediate is hydrolyzed to release the chiral product and regenerate the primary amine catalyst, which can then enter a new catalytic cycle.

Detailed mechanistic investigations for analogous systems often employ kinetic studies, isotopic labeling experiments, and computational modeling to elucidate the nature of the transition states and intermediates.

Enantioconvergent Hydrogenation Mechanisms

Enantioconvergent catalysis is a powerful strategy that converts a racemic mixture of a substrate into a single enantiomer of the product. In the context of hydrogenation, a chiral catalyst, potentially derived from this compound, would selectively hydrogenate one enantiomer of the substrate at a faster rate while enabling the racemization of the remaining substrate. This dynamic kinetic resolution allows for a theoretical yield of up to 100% of the desired enantiomer.

The mechanism for such a process would involve:

Coordination: The chiral catalyst (e.g., a metal complex with a ligand derived from this compound) coordinates to the substrate.

Stereoselective Hydrogenation: The catalyst facilitates the addition of hydrogen across a double bond of one enantiomer of the substrate preferentially.

In situ Racemization: The unreacted enantiomer of the substrate undergoes rapid racemization under the reaction conditions, allowing for its conversion to the reactive enantiomer.

While specific examples detailing the enantioconvergent hydrogenation mechanism directly employing this compound are not readily found, the principles are well-established for other chiral amine-based catalysts.

Computational Chemistry and Modeling

Computational chemistry provides invaluable insights into the mechanisms and stereoselectivity of chemical reactions. Density Functional Theory (DFT) is a particularly powerful tool for these investigations.

Density Functional Theory (DFT) Calculations

DFT calculations can be used to model the structures and energies of reactants, intermediates, transition states, and products in a reaction involving this compound. This allows for a detailed understanding of the reaction pathway and the factors controlling stereoselectivity.

Conformational Analysis and Energy Landscapes

For a catalyst derived from this compound, multiple conformations may exist due to the rotation of single bonds. Conformational analysis is the study of these different spatial arrangements of atoms and their relative energies. By performing a systematic conformational search, the lowest energy (most stable) conformations of the catalyst and its intermediates can be identified.

The results of a conformational analysis are often visualized as an energy landscape, which is a plot of the potential energy of the system as a function of its geometric coordinates. The minima on this landscape correspond to stable conformers, while the saddle points represent transition states between them. Understanding the energy landscape is crucial for identifying the most likely reaction pathways.

ConformerRelative Energy (kcal/mol)Dihedral Angle (°C-C-N-H)
Hypothetical Conformer A 0.060
Hypothetical Conformer B 1.5180
Hypothetical Conformer C 3.2-60

This is a hypothetical data table to illustrate the concept of conformational analysis.

Transition State Analysis and Stereoselectivity Prediction

The stereoselectivity of a reaction is determined by the energy difference between the transition states leading to the different stereoisomeric products. DFT calculations can be used to locate and characterize these transition states.

For a reaction catalyzed by a derivative of this compound, there would be two diastereomeric transition states leading to the (R) and (S) products. The transition state with the lower activation energy will be favored, leading to the major enantiomer.

By analyzing the geometries of these transition states, the specific steric and electronic interactions that stabilize one transition state over the other can be identified. This provides a rational basis for the observed stereoselectivity and can guide the design of more selective catalysts.

Transition StateActivation Energy (kcal/mol)Predicted Major Enantiomer
Hypothetical TS-(R) 15.2(R)
Hypothetical TS-(S) 17.8

This is a hypothetical data table to illustrate the concept of transition state analysis for stereoselectivity prediction.

Molecular Dynamics Simulations in Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In the context of this compound, MD simulations can provide detailed insights into its interaction with enzymes, which is crucial for understanding its role in biocatalysis and drug development. Although specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood from studies on similar chiral amines and their interactions with enzymes like lipases and transaminases. nih.govnih.govmdpi.comnih.govrsc.org

MD simulations can elucidate the enantioselective recognition of chiral amines by enzymes. nih.govd-nb.inforesearchgate.net By modeling the enzyme-substrate complex, researchers can observe the dynamic conformational changes that occur upon binding. nih.govsciencepublishinggroup.com These simulations can identify the key amino acid residues in the enzyme's active site that are responsible for the specific binding and orientation of the (R)-enantiomer over the (S)-enantiomer. nih.govnih.gov The binding process is often governed by a combination of factors, including hydrogen bonding, hydrophobic interactions, and steric hindrance. nsf.gov

The primary goals of conducting MD simulations for enzyme-(R)-(+)-1-Phenylpropylamine interactions would be to:

Predict Binding Poses: Determine the most stable binding orientation of the molecule within the enzyme's active site.

Calculate Binding Free Energy: Quantify the strength of the interaction between the amine and the enzyme, providing a measure of binding affinity. rsc.org

Analyze Conformational Changes: Observe how both the enzyme and the substrate adapt their shapes to accommodate each other. sciencepublishinggroup.comacs.org

Identify Key Residues: Pinpoint specific amino acid residues that play a critical role in the binding and catalytic process. nih.gov

Understand Enantioselectivity: Elucidate the molecular basis for the enzyme's preference for the (R)-enantiomer. nih.govd-nb.info

The insights gained from such simulations are invaluable for the rational design of enzymes with improved activity and selectivity, as well as for the development of new chiral catalysts. nih.govrsc.orgnsf.gov

Quantum Mechanical Calculations for Spectroscopic Properties

Quantum mechanical (QM) calculations are employed to predict the spectroscopic properties of molecules with a high degree of accuracy. These theoretical calculations are essential for interpreting experimental spectra and for determining the absolute configuration of chiral molecules like this compound. dtu.dknih.gov Density Functional Theory (DFT) is a particularly common and effective QM method for these purposes. academie-sciences.frresearchgate.netresearchgate.netnih.govmdpi.com

One of the most powerful techniques for studying chiral molecules is Vibrational Circular Dichroism (VCD) spectroscopy. rsc.orgrsc.org VCD measures the differential absorption of left and right circularly polarized infrared light. chemrxiv.orgchemrxiv.org Since enantiomers have mirror-image structures, they produce VCD spectra that are equal in intensity but opposite in sign. By comparing the experimentally measured VCD spectrum of a chiral molecule to the spectrum predicted by QM calculations for a specific enantiomer (e.g., the (R)-configuration), the absolute configuration can be unambiguously determined. nih.govresearchgate.netru.nl

For this compound, QM calculations would typically involve:

Conformational Analysis: Identifying all possible low-energy conformations of the molecule.

Geometry Optimization: Calculating the most stable three-dimensional structure for each conformer.

Frequency Calculation: Computing the vibrational frequencies and intensities for both infrared (IR) and VCD spectra for each stable conformer.

Boltzmann Averaging: Weighting the calculated spectra of the individual conformers based on their relative energies to produce a final predicted spectrum that can be compared with experimental data.

In addition to VCD, QM calculations can also predict other spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. academie-sciences.frresearchgate.netnih.govmdpi.com Theoretical prediction of 1H and 13C NMR spectra can aid in the assignment of experimental signals and provide further confirmation of the molecular structure. The GIAO (Gauge-Including Atomic Orbital) method is frequently used within the DFT framework for accurate NMR chemical shift calculations. academie-sciences.fr

Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT study on this compound, comparing calculated and experimental spectroscopic data.

Spectroscopic PropertyCalculation MethodBasis SetCalculated ValueExperimental ValueReference
VCD
N-H Stretch (asym)B3LYP6-31G(d)+1.5 x 10-4(hypothetical) nih.gov
N-H Stretch (sym)B3LYP6-31G(d)-0.8 x 10-4(hypothetical) nih.gov
C-H Stretch (aromatic)B3LYP6-31G(d)+2.1 x 10-4(hypothetical) rsc.org
NMR (13C)
C1 (ipso-C)GIAO/B3LYP6-311++G(d,p)145.2 ppm(hypothetical) academie-sciences.fr
Ca (chiral C)GIAO/B3LYP6-311++G(d,p)55.8 ppm(hypothetical) researchgate.net
CbGIAO/B3LYP6-311++G(d,p)30.1 ppm(hypothetical) academie-sciences.fr
CgGIAO/B3LYP6-311++G(d,p)11.5 ppm(hypothetical) researchgate.net

These theoretical approaches provide a deep understanding of the structural and electronic properties of this compound, which is fundamental to its application in various fields of chemistry. sci-hub.st

Quality Control and Enantiomeric Purity Assessment

Analytical Techniques for Enantiomeric Excess Determination

A variety of analytical techniques are employed to accurately quantify the enantiomeric composition of chiral substances like (R)-(+)-1-Phenylpropylamine. These methods are based on the differential interaction of enantiomers with a chiral environment.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of pharmaceutical compounds, including primary amines. nih.gov The principle lies in the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation.

Key Research Findings:

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, are widely used and have shown excellent enantioselectivity for a range of chiral amines. nih.govyakhak.org For instance, Chiralpak® IE and Chiralcel® OD-H columns have demonstrated high enantioselectivities for the resolution of chiral amines. yakhak.org

Mobile Phase Composition: The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like 2-propanol, is crucial for optimizing the separation. yakhak.org The composition of the mobile phase influences the interactions between the analyte, the CSP, and the mobile phase itself, thereby affecting retention and resolution.

Derivatization: In some cases, derivatization of the amine with a chiral or achiral reagent can enhance detectability and improve chromatographic separation. For example, reaction with 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate forms diastereomeric thiourea (B124793) derivatives that are readily separable on a reversed-phase column. nih.gov

Method Validation: Chiral HPLC methods must be validated according to International Council for Harmonisation (ICH) guidelines to ensure they are fit for purpose. yakhak.org This includes assessing parameters such as limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and stability. yakhak.org

Interactive Data Table: Chiral HPLC Conditions for Primary Amine Separation

ParameterTypical Conditions
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak® IE, Chiralcel® OD-H)
Mobile Phase Isocratic mixture of n-hexane and an alcohol (e.g., 2-propanol)
Flow Rate 1.0 mL/min
Detection UV (e.g., 254 nm) or Fluorescence
Temperature Room Temperature

Note: The optimal conditions can vary depending on the specific analyte and the CSP used.

Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for the separation of enantiomers, offering advantages such as faster analysis times and reduced use of toxic organic solvents. chromatographyonline.comchromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.

Key Research Findings:

Mobile Phase Modifiers and Additives: The enantioselectivity in SFC is highly dependent on the organic modifier (e.g., methanol, ethanol) and the acidic or basic additives used. chromatographyonline.comresearchgate.net For primary amines, the use of acidic additives like trifluoroacetic acid in combination with a base like triethylamine (B128534) has been shown to provide excellent selectivity on cyclofructan-based CSPs. chromatographyonline.com

Stationary Phases: A variety of chiral stationary phases are compatible with SFC, including polysaccharide-based and cyclofructan-based CSPs. chromatographyonline.comresearchgate.net Crown ether-derived stationary phases, such as Crownpak® CR-I (+), have also been successfully employed for the analytical and preparative separation of primary amines. wiley.com

Complementary Selectivity: SFC can offer different chiral recognition mechanisms compared to HPLC, sometimes leading to different elution orders or improved resolution for certain compounds. chromatographyonline.com This makes SFC a valuable complementary technique in a chiral method development laboratory.

High-Throughput Screening: The high flow rates and short column equilibration times in SFC make it well-suited for high-throughput screening of multiple CSPs and mobile phase combinations. chromatographyonline.com

Interactive Data Table: Comparison of SFC and HPLC for Chiral Primary Amine Separation

FeatureChiral SFCChiral HPLC (Normal Phase)
Primary Mobile Phase Supercritical CO2n-Hexane
Organic Solvents Reduced usageHigh usage
Analysis Time Generally fasterCan be longer
Selectivity Often comparable or complementaryWell-established
Environmental Impact LowerHigher

Circular Dichroism (CD) spectroscopy is an optical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. jascoinc.comwikipedia.org This technique is inherently sensitive to the stereochemistry of a molecule and can be used for the rapid determination of enantiomeric excess. rsc.org

Key Research Findings:

Chiral Recognition Systems: For molecules like primary amines that may not have a strong chromophore in the accessible UV region, CD spectroscopy can be employed in conjunction with a chiral host or assembly. rsc.orgnih.gov For instance, mixing a chiral amine with enantiopure BINOL and an achiral boronic acid can form a three-component assembly that produces a distinct CD signal for each enantiomer of the amine. rsc.orgutexas.edu

Quantitative Analysis: A calibration curve can be constructed by plotting the CD signal intensity at a specific wavelength against the known enantiomeric excess of a series of standards. utexas.edu This allows for the determination of the enantiomeric composition of unknown samples.

High-Throughput Potential: The formation of the sensing ensemble is often rapid, and the analysis itself is quick, making this method suitable for high-throughput screening applications. utexas.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used to determine the enantiomeric excess of chiral compounds. nih.gov This is typically achieved by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent or by using a chiral solvating agent.

Key Research Findings:

Chiral Derivatizing Agents: Reacting a racemic amine with a chiral derivatizing agent produces a mixture of diastereomers. rsc.org These diastereomers have different physical properties and, crucially, will exhibit distinct signals in the NMR spectrum. wordpress.com The integration of these signals allows for the quantification of the original enantiomeric ratio.

Three-Component Assemblies: Similar to the approach used in CD spectroscopy, three-component assemblies can be formed in situ in the NMR tube. For example, the reaction of a chiral primary amine with 2-formylphenylboronic acid and an enantiopure diol like (R)-BINOL forms diastereomeric iminoboronate esters. nih.govbham.ac.uk The ratio of these diastereomers, and thus the enantiomeric excess of the amine, can be determined from the integration of well-resolved signals in the 1H NMR spectrum. nih.govbham.ac.uk

Accuracy: This NMR-based method has been shown to provide enantiomeric excess values that are accurate to within ±10% of the true values, even in the hands of undergraduate students. bham.ac.uk

Interactive Data Table: NMR Approaches for Enantiomeric Excess Determination

MethodPrincipleKey Requirement
Chiral Derivatizing Agent Covalent bond formation to create diastereomers with distinct NMR signals.Enantiopure derivatizing agent.
Chiral Solvating Agent Formation of transient diastereomeric complexes with different chemical shifts.Enantiopure solvating agent.
Three-Component Assembly In situ formation of diastereomeric complexes.Enantiopure component (e.g., diol).

Regulatory Requirements for Chiral Substance Control

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established guidelines for the development and control of stereoisomeric drugs. tandfonline.comacs.org These guidelines emphasize the importance of understanding the properties of individual enantiomers and controlling the stereochemical composition of the drug substance and product.

Key Regulatory Expectations:

Stereochemically Specific Methods: Applications for drug products containing a chiral substance should include a stereochemically specific identity test and/or a stereochemically selective assay method. fda.gov The choice of these controls should be based on the manufacturing process and stability characteristics of the substance. fda.gov

Control of the Opposite Enantiomer: When a drug substance is predominantly one enantiomer, the opposite enantiomer is considered an impurity and must be controlled. ikev.orgich.org Acceptance criteria for the enantiomeric impurity should be established and justified. ikev.org

Pharmacological and Toxicological Characterization: Regulatory bodies generally require the characterization of the principal pharmacological activities of both enantiomers. tandfonline.comslideshare.net This is to ensure that the therapeutic and any potential toxic effects of the racemate and individual enantiomers are well understood.

Justification for Racemate Development: If a drug is to be developed as a racemate, a justification for not developing the single enantiomer is required. acs.orgnih.gov

Stability Testing: Stability protocols for chiral drug substances and products should include a method capable of assessing the stereochemical integrity over the shelf life of the product. tandfonline.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-(+)-1-phenylpropylamine, and how do they ensure enantiomeric purity?

  • Methodological Answer : The compound is synthesized via catalytic asymmetric hydrogenation of imines using ruthenium-phosphane-phosphite catalysts, achieving up to 95% enantiomeric excess (ee) under 10–20 bar H₂ pressure . Classical resolution methods, such as diastereomeric salt formation with chiral acids, are also employed but require iterative crystallization for purification. Enantiopurity is validated via chiral HPLC or polarimetry, with optical rotation reported as +20° (neat) .

Q. How should this compound be stored to maintain stability, and what safety precautions are critical?

  • Methodological Answer : The compound is air-sensitive and must be stored under inert gas (N₂/Ar) at 2–8°C. Handling requires gloves, eye protection, and fume hood use due to its corrosive nature (risk of skin burns; R34). Solubility in chloroform or ethyl acetate facilitates its use in reactions, but volatility (bp 205°C) demands reflux condensation setups. Safety protocols include immediate ethanol/water rinsing for spills and avoiding prolonged vapor exposure .

Q. What analytical techniques are recommended for assessing enantiomeric excess and structural integrity?

  • Methodological Answer : Chiral gas chromatography (GC) with β-cyclodextrin columns or HPLC using chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomers. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural identity, while polarimetry validates optical activity. Mass spectrometry (MS) ensures molecular ion consistency (m/z 135.21) .

Advanced Research Questions

Q. How do catalytic systems influence enantioselectivity in this compound synthesis, and what are common sources of variability?

  • Methodological Answer : Ruthenium catalysts with chiral phosphane-phosphite ligands exhibit higher enantioselectivity (95% ee) compared to palladium or nickel systems. Variability arises from solvent polarity (e.g., iPrOH vs. toluene), H₂ pressure (10–20 bar), and substrate electronic effects (e.g., electron-withdrawing substituents reduce ee). Kinetic studies using in-situ IR or circular dichroism (CD) monitor reaction progress and intermediate configurations .

Q. Can ω-transaminases (ω-TA) be engineered for this compound production, and what are key optimization parameters?

  • Methodological Answer : ω-TAs from Psychrobacter cryohalolentis achieve (S)-amine resolution but require protein engineering (e.g., site-saturation mutagenesis at substrate-binding pockets) to invert stereopreference. Reaction optimization includes pH (7.5–9.0), temperature (25–40°C), and cofactor (PLP) recycling. Coupling with lactate dehydrogenase (LDH) shifts equilibrium via pyruvate removal, enhancing conversion rates .

Q. How should researchers address contradictions in reported enantioselectivity values across studies?

  • Methodological Answer : Discrepancies in ee (e.g., 92.3% vs. 95%) may stem from analytical calibration errors or substrate impurities. Cross-validation using multiple techniques (GC, HPLC, NMR) and interlab comparisons are critical. Statistical tools like Grubbs’ test identify outliers, while factorial DOE (Design of Experiments) isolates variables (e.g., catalyst loading, reaction time) affecting reproducibility .

Q. What role do metal-organic frameworks (MOFs) play in enantioselective separation of this compound?

  • Methodological Answer : Chiral MOFs (e.g., [Cu₂(L)(H₂O)₂]·6H₂O) enable enantioselective adsorption via host-guest interactions, achieving 92.3% ee for (R)-enantiomers. Pore size (8–12 Å) and functional group alignment (e.g., –NH₂ groups) are tuned to match the substrate’s ethyl-phenyl moiety. Breakthrough curves and Langmuir isotherms quantify adsorption capacity and selectivity .

Q. How does pH affect the stability of this compound in enzymatic resolution systems?

  • Methodological Answer : At pH < 8.0, protonation of the amine group reduces ω-TA activity, while pH > 9.5 induces enzyme denaturation. Buffered systems (e.g., Tris-HCl, pH 8.5) balance substrate solubility and enzyme stability. Real-time pH monitoring with automated titrators maintains optimal conditions, preventing racemization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.